7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno-pyrimidinones This compound is characterized by its unique structure, which includes a chloro-substituted chromeno ring fused with a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno Ring: The initial step involves the formation of the chromeno ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Pyrimidinone Moiety: The chromeno intermediate is then reacted with a suitable amine and a chloro-substituted reagent to introduce the pyrimidinone moiety. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Functional Group Modifications: The final steps involve the introduction of the ethoxy and hydroxy groups through etherification and hydroxylation reactions, respectively. These reactions typically require specific reagents such as ethyl iodide and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro-substituted position, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro, ethoxy, and hydroxy groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-(3-methoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- 7-chloro-2-(3-ethoxy-2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Uniqueness
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-15-5-3-4-12(16(15)23)17-21-18(24)13-9-10-8-11(20)6-7-14(10)26-19(13)22-17/h3-8,23H,2,9H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPPQQNNRZOQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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